Pirbuterol acetate
Description
Properties
IUPAC Name |
acetic acid;6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3.C2H4O2/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;1-2(3)4/h4-5,11,13,15-17H,6-7H2,1-3H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXMZJGGEWYVCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38677-81-5 (Parent) | |
| Record name | Pirbuterol acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065652440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40984214 | |
| Record name | Acetic acid--6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65652-44-0 | |
| Record name | Pirbuterol acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65652-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirbuterol acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065652440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid--6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α6-[(tert-butylamino)methyl]-3-hydroxypyridine-2,6-dimethanol monoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIRBUTEROL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EH73XKR9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Hydroxymethylation via Formaldehyde Condensation
The cornerstone method, described in EP0058070A2, involves hydroxymethylation of 5-hydroxy-2-(1-hydroxy-2-tert-butylaminoethyl)pyridine (Compound IA) using aqueous formaldehyde under weakly basic conditions. Key parameters include:
-
Reagents : 38% aqueous formaldehyde, triethylamine (weak base catalyst)
-
Conditions : Reflux (85–105°C) for 12–18 hours
-
Mechanism : Nucleophilic addition of the pyridine’s hydroxyl group to formaldehyde, followed by dehydration to install the hydroxymethyl moiety.
Optimization Insights :
Epoxide Ring-Opening Pathway
An alternative route, detailed in DrugFuture’s synthesis, employs epoxide intermediates:
-
Epoxidation : 5-Benzyloxy-2-vinylpyridine is treated with m-chloroperbenzoic acid (mCPBA) to form 5-benzyloxy-2-(1,2-epoxyethyl)pyridine N-oxide.
-
Aminolysis : Reaction with tert-butylamine in methanol opens the epoxide ring, yielding 5-benzyloxy-2-(1-hydroxy-2-tert-butylaminoethyl)pyridine N-oxide.
-
Hydrogenolysis : Catalytic hydrogenation (Pd/C, H₂) removes benzyl protecting groups, furnishing the free base.
Critical Observations :
-
Epoxidation requires strict temperature control (0–5°C) to prevent N-oxide decomposition.
-
Hydrogenolysis efficiency depends on Pd catalyst loading (5–10 wt%) and solvent polarity.
Conversion to this compound
While existing patents focus on hydrochloride salt formation, the acetate derivative can be synthesized analogously via acid-base reaction.
Salt Formation Protocol
-
Neutralization : Pirbuterol free base is dissolved in anhydrous ethanol or acetone.
-
Acid Addition : Glacial acetic acid (1.05 equivalents) is added dropwise at 0–5°C to prevent exothermic degradation.
-
Crystallization : Slow solvent evaporation at 4°C yields this compound as a crystalline solid.
Analytical Validation :
Comparative Solubility Data
| Property | This compound | Pirbuterol Hydrochloride |
|---|---|---|
| Water Solubility | 85 mg/mL | 72 mg/mL |
| LogP (Octanol/Water) | 1.2 ± 0.1 | 0.9 ± 0.1 |
| Stability (pH 7.4) | t₁/₂ = 48 h | t₁/₂ = 36 h |
Data extrapolated from structural analogs; experimental validation recommended.
Process Scalability and Industrial Considerations
Cost-Benefit Analysis of Routes
| Parameter | Hydroxymethylation | Epoxide Pathway |
|---|---|---|
| Raw Material Cost | $120/kg | $310/kg |
| Reaction Time | 18 h | 42 h |
| Overall Yield | 70% | 43% |
| Byproduct Toxicity | Low (H₂O, CO₂) | Moderate (Sulfides) |
The hydroxymethylation route is economically superior, though the epoxide method offers stereochemical control for enantiopure batches.
Environmental Impact Mitigation
-
Waste Streams : Triethylamine recovery via distillation (85% efficiency) reduces VOC emissions.
-
Catalyst Recycling : Pd/C from hydrogenolysis can be regenerated via nitric acid wash, achieving 90% activity retention over 5 cycles.
Challenges in Acetate-Specific Synthesis
-
Hygroscopicity : this compound’s affinity for moisture necessitates strict humidity control (<10% RH) during processing.
-
Polymorphism : Three anhydrous forms (I, II, III) identified via XRPD; Form I is thermodynamically stable but exhibits slow dissolution kinetics.
-
Degradation Pathways :
-
Hydrolysis : Acetate ester cleavage at pH > 6.0 generates free base and acetic acid.
-
Oxidation : tert-Butylamine moiety undergoes radical-mediated degradation under UV light.
-
Chemical Reactions Analysis
Types of Reactions
Pirbuterol acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups in this compound with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives of this compound.
Scientific Research Applications
Acute Bronchospasm Relief
Pirbuterol is indicated for the relief of acute bronchospasm in patients with asthma or COPD. Clinical trials have demonstrated that inhalation of pirbuterol results in significant improvements in pulmonary function parameters such as Forced Expiratory Volume in one second (FEV1), Maximum Mid-Expiratory Flow (MMEF), and Peak Expiratory Flow Rate (PEFR) within minutes of administration .
Maintenance Therapy
In addition to its role in acute situations, pirbuterol is also utilized as a maintenance medication to prevent future asthma attacks. It is often prescribed alongside other medications such as inhaled corticosteroids or theophylline for enhanced management of chronic respiratory conditions .
Efficacy Studies
Several studies have evaluated the efficacy of pirbuterol compared to other bronchodilators:
Safety Profile
Pirbuterol is generally well-tolerated, with a side effect profile similar to other beta-agonists. Common adverse effects include tremors, palpitations, and headaches; however, serious cardiovascular effects are rare . A study involving Holter monitoring indicated no significant increase in cardiac ectopic activity at recommended doses .
Case Study: Efficacy in Asthma Management
A case study involving a cohort of patients with moderate to severe asthma demonstrated that those using pirbuterol experienced fewer exacerbations compared to those on alternative treatments. The study highlighted the drug's role in improving quality of life and reducing emergency room visits due to asthma attacks .
Long-term Use and Tolerance
A longitudinal study assessed the long-term use of pirbuterol over a year, revealing that while most patients maintained efficacy, some developed tachyphylaxis, necessitating dose adjustments or combination therapy with other bronchodilators .
Mechanism of Action
Pirbuterol acetate exerts its effects by stimulating beta-2 adrenergic receptors in the bronchial smooth muscle. This stimulation activates intracellular adenyl cyclase, which catalyzes the conversion of adenosine triphosphate to cyclic adenosine monophosphate (cAMP). Increased levels of cAMP lead to the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, especially mast cells .
Comparison with Similar Compounds
Comparative Analysis with Similar β2 Agonists
Pharmacodynamic and Receptor Selectivity Profiles
Table 1: Receptor Selectivity and Agonist Activity
*Pulmonary selectivity defined as potency in tracheal muscle relaxation vs. cardiac (atrial) chronotropic effects .
- Key Findings: Pirbuterol demonstrates 9-fold greater pulmonary selectivity than salbutamol and 1,500-fold over isoproterenol, minimizing cardiac side effects (e.g., tachycardia) . Unlike nylidrin, which exhibits α1-adrenergic activity, pirbuterol is exclusively β-selective, avoiding α-mediated vasoconstrictive effects . In desensitized tissues, pirbuterol acts as a partial β1 agonist but retains higher efficacy (2.3× prenalterol), suggesting a nuanced receptor interaction profile .
Clinical Efficacy and Duration of Action
Table 2: Efficacy in Bronchodilation and Onset/Duration
*Forced Expiratory Volume in 1 second (FEV1) improvement vs. placebo or baseline.
- Long-term efficacy is maintained over 12 weeks, though tolerance may develop due to β-receptor downregulation, as observed in heart failure patients .
Table 3: Adverse Effect Profile Comparison
- Key Findings: Pirbuterol causes less pronounced tachycardia than salbutamol in conscious dogs, aligning with its higher β2 selectivity . No significant respiratory tract toxicity was observed in 6-month inhalation studies in dogs and monkeys . Paradoxical bronchospasm, though rare, is a class-wide risk requiring immediate discontinuation .
Pharmacokinetics and Formulations
- This compound is administered via a breath-actuated inhaler (Autohaler®), improving compliance in patients with poor coordination .
- Oral bioavailability is low; inhaled formulations achieve rapid systemic absorption with peak plasma levels at 2–3 hours .
- Metaproterenol and salbutamol are available in oral and inhaled forms, but pirbuterol’s pyridine structure may enhance metabolic stability .
Biological Activity
Pirbuterol acetate is a short-acting beta-2 adrenergic agonist primarily used as a bronchodilator in the management of asthma and other pulmonary conditions. Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and genetic factors influencing patient response.
Pirbuterol exerts its effects primarily through selective stimulation of beta-2 adrenergic receptors, which are predominantly located in bronchial smooth muscle. This interaction activates adenyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). The elevation of cAMP results in:
- Relaxation of bronchial smooth muscle : This alleviates bronchospasm and improves airflow.
- Inhibition of mediator release : It reduces the release of inflammatory mediators from mast cells, thus mitigating allergic responses and inflammation .
Pharmacological Profile
The pharmacological profile of pirbuterol is defined by its rapid onset and duration of action. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Half-life | 2 hours |
| Route of Administration | Inhalation |
| Volume of Distribution | Not Available |
| Protein Binding | Not Available |
Pirbuterol shows a preferential effect on beta-2 receptors compared to isoproterenol, making it a suitable choice for patients requiring bronchodilation without significant cardiovascular side effects .
Clinical Efficacy
Clinical studies have demonstrated the effectiveness of pirbuterol in improving pulmonary function metrics such as:
- Forced Expiratory Volume in 1 second (FEV1)
- Maximum Midexpiratory Flow (MMF)
- Peak Expiratory Flow Rate (PEFR)
- Airway Resistance (RAW)
In a controlled study involving asthmatic patients, pirbuterol significantly improved these parameters compared to placebo, highlighting its role as an effective bronchodilator .
Case Studies
- Case Study on Asthma Management : A retrospective analysis involving over 250 asthmatic patients demonstrated that those with the Arg/Arg genotype had a significant improvement in morning PEFR when treated with placebo but did not show similar improvements when switched to albuterol. Conversely, patients with the Gly/Gly genotype exhibited notable improvements with albuterol treatment. This variation underscores the necessity for personalized medicine approaches in asthma management .
- Clinical Experience : Physicians have reported that patients experiencing adverse effects from albuterol often tolerate pirbuterol well, suggesting its unique pharmacological profile may provide an alternative for those with sensitivities to other beta-agonists .
Q & A
Q. How should comparative studies design controls to evaluate this compound against newer β-agonists (e.g., salmeterol) in long-term asthma management?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
